molecular formula C10H18N3O3PS B12221947 N-[bis(dimethylamino)phosphoryl]benzenesulfonamide CAS No. 321976-54-9

N-[bis(dimethylamino)phosphoryl]benzenesulfonamide

Cat. No.: B12221947
CAS No.: 321976-54-9
M. Wt: 291.31 g/mol
InChI Key: KDFLGUQSJAPXTR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is a complex organic compound that features a benzenesulfonamide moiety linked to a bis(dimethylamino)phosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- typically involves the reaction of benzenesulfonyl chloride with bis(dimethylamino)phosphine oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and phosphine oxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids and phosphine oxides.

    Reduction: Amines and secondary phosphines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells and antimicrobial activity against bacteria.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties.

    Phosphine oxide derivatives: Compounds with similar phosphine oxide groups but different organic moieties.

Uniqueness

Benzenesulfonamide, N-[bis(dimethylamino)phosphinyl]- is unique due to the combination of the benzenesulfonamide and bis(dimethylamino)phosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

321976-54-9

Molecular Formula

C10H18N3O3PS

Molecular Weight

291.31 g/mol

IUPAC Name

N-[bis(dimethylamino)phosphoryl]benzenesulfonamide

InChI

InChI=1S/C10H18N3O3PS/c1-12(2)17(14,13(3)4)11-18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,11,14)

InChI Key

KDFLGUQSJAPXTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(NS(=O)(=O)C1=CC=CC=C1)N(C)C

Origin of Product

United States

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